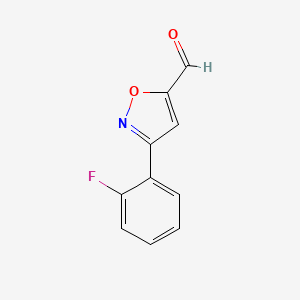

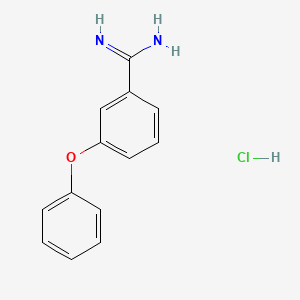

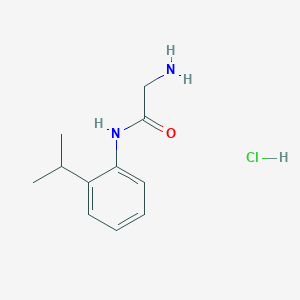

![molecular formula C17H23BN2O5 B1452113 1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-ylboronic acid CAS No. 1246372-96-2](/img/structure/B1452113.png)

1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-ylboronic acid

Übersicht

Beschreibung

“1’-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-ylboronic acid” is a chemical compound. It has a molecular weight of 332.4 . The compound is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of this compound involves the use of the tert-butoxycarbonyl (Boc) group, which is commonly used to diminish the nucleophilicity of sp2-hybridized nitrogen atoms of indoles . The deprotection of the Boc group is a critical step in the synthesis process. Traditional deprotection strategies involving trifluoroacetic and other protic and Lewis acids have proved unsuccessful in removing the recalcitrant indole-N-Boc protecting group . A new strategy for deprotection of this complexant class has been developed, which involves the use of 3-methoxypropylamine as a mild deprotecting agent for various N-Boc protected heteroarenes via a proposed addition/elimination mechanism .Molecular Structure Analysis

The molecular formula of the compound is C18H24N2O4 . The InChI code is 1S/C18H24N2O4/c1-17(2,3)24-16(23)20-8-6-18(7-9-20)11-19-14-5-4-12(15(21)22)10-13(14)18/h4-5,10,19H,6-9,11H2,1-3H3,(H,21,22) .Chemical Reactions Analysis

The compound is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It is deprotected under acidic conditions commonly with trifluoroacetic acid .Physical and Chemical Properties Analysis

The compound is a solid and is stored at a temperature of 2-8°C . It has a molecular weight of 332.4 .Wissenschaftliche Forschungsanwendungen

Advanced Drug Discovery and Synthesis

Compounds with complex structures similar to "1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-ylboronic acid" are integral in the development of new pharmaceuticals. For instance, a study highlighted the discovery and development of novel series of compounds demonstrating significant cytotoxic properties, potentially more potent than contemporary anticancer drugs. These molecules exhibit tumor-selective toxicity and the ability to modulate multi-drug resistance, suggesting their promising role as antineoplastic drug candidates (Mohammad Hossain et al., 2020).

Antioxidant Activity and Environmental Applications

The antioxidant activity of synthetic compounds has been extensively studied for their potential in various fields, from food engineering to medicine. A comprehensive review of the methods used to determine antioxidant activity illustrates the broad interest in these compounds' capabilities and their environmental significance (I. Munteanu & C. Apetrei, 2021).

Synthesis of N-heterocycles

Chiral sulfinamides, similar in complexity and specificity to the tert-butoxycarbonyl group, have been used extensively as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, emphasizing the importance of such functional groups in creating structurally diverse and therapeutically relevant compounds (R. Philip et al., 2020).

Biodegradation and Environmental Fate

Understanding the environmental fate and biodegradation pathways of complex organic compounds, including ethers and similar structures, is crucial for assessing their environmental impact and potential pollution solutions. Research in this area focuses on microbial degradation pathways and the influence of compound structure on biodegradability and environmental persistence (S. Thornton et al., 2020).

Safety and Hazards

Zukünftige Richtungen

The continued pursuit of functionalized soft-N-donor complexant scaffolds with favorable solubility and kinetics profiles applicable for the separation of the trivalent minor actinides from the lanthanides has attracted significant interest . This compound, with its Boc protected group, could play a role in these research directions .

Wirkmechanismus

Target of Action

Compounds with a similar structure, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis .

Mode of Action

The tert-butyloxycarbonyl (boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hydrochloric acid in methanol .

Biochemical Pathways

The boc group is commonly used in peptide synthesis, suggesting that this compound may play a role in the synthesis of peptides and proteins .

Result of Action

The use of boc-protected amino acids in peptide synthesis suggests that this compound may contribute to the formation of peptides and proteins .

Action Environment

The boc group can be added to amines under aqueous conditions and removed with strong acids , suggesting that the pH and solvent used may influence the compound’s action.

Biochemische Analyse

Biochemical Properties

1’-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-ylboronic acid plays a crucial role in biochemical reactions, particularly in the field of medicinal chemistry and enzyme inhibition. This compound interacts with several enzymes and proteins, including proteases and kinases, through its boronic acid moiety. The boronic acid group forms reversible covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition. Additionally, the compound’s spirocyclic structure allows it to fit into the active sites of various enzymes, enhancing its inhibitory potency .

Cellular Effects

The effects of 1’-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-ylboronic acid on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting specific enzymes, it can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Furthermore, the compound’s impact on gene expression can lead to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 1’-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-ylboronic acid exerts its effects through several mechanisms. The boronic acid group binds to the active site of target enzymes, forming a reversible covalent bond with the serine residue. This interaction inhibits the enzyme’s activity, preventing substrate binding and subsequent catalysis. Additionally, the compound can induce conformational changes in the enzyme, further enhancing its inhibitory effect. These interactions can lead to downstream effects on cellular processes, including changes in gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

The stability and degradation of 1’-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-ylboronic acid in laboratory settings are critical for its efficacy. Over time, the compound may undergo hydrolysis, leading to the removal of the Boc protective group and subsequent degradation of the boronic acid moiety. This degradation can affect the compound’s inhibitory potency and overall stability. Long-term studies have shown that the compound’s effects on cellular function can diminish over time, highlighting the importance of proper storage and handling .

Dosage Effects in Animal Models

In animal models, the effects of 1’-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-ylboronic acid vary with dosage. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biochemical effects .

Metabolic Pathways

1’-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-ylboronic acid is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes hydrolysis to remove the Boc protective group. This is followed by oxidation and conjugation reactions, leading to the formation of water-soluble metabolites that can be excreted in the urine. The compound’s interaction with enzymes such as cytochrome P450 can affect metabolic flux and alter the levels of various metabolites .

Transport and Distribution

The transport and distribution of 1’-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-ylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The compound’s localization and accumulation can influence its biochemical effects and overall efficacy .

Subcellular Localization

The subcellular localization of 1’-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-ylboronic acid is crucial for its activity. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with nuclear proteins and influence gene expression. Similarly, the compound can be targeted to the mitochondria, where it can affect mitochondrial function and cellular metabolism .

Eigenschaften

IUPAC Name |

[1'-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BN2O5/c1-16(2,3)25-15(22)20-8-6-17(7-9-20)12-10-11(18(23)24)4-5-13(12)19-14(17)21/h4-5,10,23-24H,6-9H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVWETBOKPEXID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)NC(=O)C23CCN(CC3)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

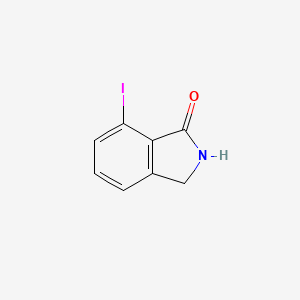

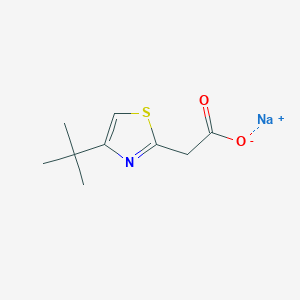

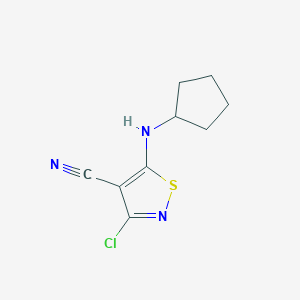

![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B1452035.png)

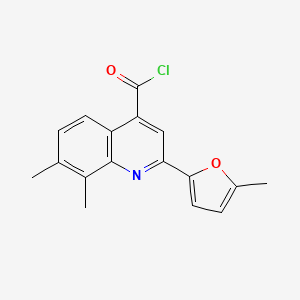

![4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine](/img/structure/B1452045.png)